An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-chloro-2,4-dioxopentanoate
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-chloro-2,4-dioxopentanoate
Abstract
Ethyl 3-chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a halogenated polycarbonyl compound with significant potential as a versatile building block in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring an ethyl ester, two ketone functionalities, and a chlorine atom at the central α-position, imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. We delve into the mechanistic underpinnings of its utility as a precursor for constructing complex heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are of paramount importance in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this reactive intermediate.
Nomenclature, Structure, and Identifiers
The systematic IUPAC name for this compound is ethyl 3-chloro-2,4-dioxopentanoate .[1] It is also commonly referred to as ethyl 3-chloro-2,4-dioxovalerate or 3-Chloro-2,4-dioxo-pentanoic acid ethyl ester.[1]
The core structure is a five-carbon pentanoate chain functionalized with an ethyl ester at C1, a ketone at C2, a chlorine atom at C3, and a second ketone at C4. The presence of multiple carbonyl groups flanking the chlorinated carbon atom is central to its chemical behavior.
Keto-Enol Tautomerism
Like many 1,3-dicarbonyl systems, Ethyl 3-chloro-2,4-dioxopentanoate can exist in equilibrium with its enol tautomers. The chlorine atom at the C3 position significantly influences the position of this equilibrium. The electron-withdrawing nature of the chlorine atom can affect the acidity of the neighboring protons and the stability of the resulting enol forms. This tautomerism is a critical factor in its reactivity, influencing which carbonyl group acts as the primary electrophilic site in condensation reactions.
Caption: Keto-enol tautomerism of Ethyl 3-chloro-2,4-dioxopentanoate.
Physicochemical and Spectroscopic Properties
Physicochemical Data
Comprehensive experimental data for Ethyl 3-chloro-2,4-dioxopentanoate is not extensively reported in peer-reviewed literature. The table below summarizes key identifiers and computed properties from reliable chemical databases. For context, the boiling point of the parent, unchlorinated compound, ethyl 2,4-dioxopentanoate (CAS 615-79-2), is reported as 101-103 °C at 12 mmHg.
| Property | Value | Source |
| CAS Number | 34959-81-4 | [1][2] |
| Molecular Formula | C₇H₉ClO₄ | [1][3] |
| Molecular Weight | 192.60 g/mol | [1][3] |
| IUPAC Name | ethyl 3-chloro-2,4-dioxopentanoate | [1] |
| Canonical SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][3] |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Topological Polar Surface Area | 60.44 Ų (Computed) | [3] |
| logP (Octanol-Water) | 0.315 (Computed) | [3] |
Predicted Spectroscopic Profile
In the absence of published experimental spectra, this section provides a predicted spectroscopic profile based on established principles and data from analogous structures. This analysis is crucial for researchers in confirming the identity and purity of the synthesized material.
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the acetyl methyl group. The methine proton at C3 is absent.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.35 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical range for an ethyl ester methylene group. |
| ~2.50 | Singlet (s) | 3H | -C(=O)CH₃ | Methyl group adjacent to a carbonyl, deshielded. |
| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ | Typical range for an ethyl ester methyl group. |
The carbon spectrum will be characterized by four signals in the downfield region corresponding to the four carbonyl carbons, and three signals in the upfield region.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C4 (Acetyl C=O) | Typical chemical shift for a ketone carbonyl. |
| ~188.0 | C2 (Keto C=O) | Ketone carbonyl adjacent to another carbonyl and the ester, highly deshielded. |
| ~160.0 | C1 (Ester C=O) | Ester carbonyl, typically less deshielded than ketone carbonyls. |
| ~68.0 | C3 (-C HCl-) | Methine carbon attached to an electronegative chlorine and flanked by two carbonyls. |
| ~63.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~28.0 | C5 (-C(=O)CH₃ ) | Methyl carbon of the acetyl group. |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.
| Predicted Frequency (cm⁻¹) | Functional Group | Vibration |
| ~1755 | Ester C=O | Stretch |
| ~1730 | Ketone C=O | Stretch (α-dicarbonyl) |
| ~1715 | Ketone C=O | Stretch (acetyl) |
| ~1250-1100 | C-O | Stretch (ester) |
| ~750-650 | C-Cl | Stretch |
Synthesis and Reactivity
Synthesis
Ethyl 3-chloro-2,4-dioxopentanoate is typically synthesized via electrophilic chlorination of its precursor, ethyl 2,4-dioxopentanoate (ethoxalylacetone). Common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective for this transformation. The reaction proceeds by chlorination at the central carbon (C3), which is activated by the two flanking carbonyl groups.
Caption: General synthesis of Ethyl 3-chloro-2,4-dioxopentanoate.
Reactivity Profile
The reactivity is governed by its dense functionalization:
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Electrophilic Centers: The four carbonyl carbons are all electrophilic and susceptible to nucleophilic attack. The C2 and C4 ketone carbons are generally more reactive towards nucleophiles than the C1 ester carbonyl.
-
Nucleophilic Displacement: The chlorine atom at C3 is positioned on a tertiary carbon flanked by electron-withdrawing groups. This electronic setup makes it susceptible to Sₙ2 displacement by various nucleophiles, providing a pathway to introduce other functionalities at this position.
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Condensation Reactions: As a 1,3-dicarbonyl equivalent (at the C2 and C4 positions), it is an excellent substrate for condensation reactions with binucleophiles like hydrazines, ureas, and amidines to form five- and six-membered heterocyclic rings.
Applications in Organic Synthesis: A Gateway to Heterocycles
The primary value of Ethyl 3-chloro-2,4-dioxopentanoate in drug discovery and development lies in its role as a precursor to substituted heterocycles. The 1,3-dicarbonyl motif is a classic synthon for building pyrazole and pyrimidine rings, which are core structures in countless pharmaceutical agents.
Pyrazole Synthesis (Knorr Synthesis)
The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is known as the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[4] Ethyl 3-chloro-2,4-dioxopentanoate is an ideal substrate. The reaction proceeds via initial condensation at one of the ketone carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the chlorine atom and the ester group on the final product provides valuable handles for further synthetic diversification.
Caption: Proposed synthesis of a substituted pyrazole.
Pyrimidine Synthesis
Similarly, condensation with amidines, ureas, or thioureas provides access to the pyrimidine ring system.[5] The reaction with guanidine, for example, would involve condensation with the two ketone groups to form a dihydropyrimidine, which can then be oxidized to the corresponding aromatic pyrimidine. This route allows for the synthesis of highly functionalized 2-aminopyrimidines, a privileged scaffold in medicinal chemistry.
Experimental Protocols
The following protocols are provided as authoritative examples. Standard laboratory safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.
Protocol: Synthesis of Ethyl 3-chloro-2,4-dioxopentanoate
This procedure is adapted from a standard method for the chlorination of β-keto esters.[6]
-
1. Reagents and Setup:
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Ethyl 2,4-dioxopentanoate (1 equiv.)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equiv.)
-
Anhydrous chloroform (or dichloromethane)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
-
2. Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate in anhydrous chloroform in the reaction flask and cool the solution to 0-5 °C using an ice bath.
-
Add sulfuryl chloride dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
3. Work-up and Purification:
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or silica gel column chromatography to obtain the pure Ethyl 3-chloro-2,4-dioxopentanoate.
-
Representative Protocol: Synthesis of Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
This protocol is a representative procedure based on the Knorr pyrazole synthesis.[4]
-
1. Reagents and Setup:
-
Ethyl 3-chloro-2,4-dioxopentanoate (1 equiv.)
-
Hydrazine hydrate (1.1 equiv.)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
2. Procedure:
-
Dissolve Ethyl 3-chloro-2,4-dioxopentanoate in ethanol in the reaction flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
-
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate.
-
If an oil is obtained, extract the product with ethyl acetate.
-
Collect the solid product by filtration or wash the combined organic extracts with brine.
-
Dry the solid product or the organic solution (over Na₂SO₄).
-
Recrystallize the crude solid or purify the residue by column chromatography to yield the target pyrazole.
-
Safety and Handling
Ethyl 3-chloro-2,4-dioxopentanoate should be handled with care in a well-ventilated fume hood. Based on GHS classifications, it presents the following hazards:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.
Conclusion
Ethyl 3-chloro-2,4-dioxopentanoate is a highly functionalized and reactive molecule that holds considerable promise as a synthetic intermediate. While detailed experimental characterization is sparse in public literature, its chemical properties can be reliably predicted from its structure. Its principal application is as a versatile precursor for the synthesis of substituted pyrazoles and pyrimidines, offering multiple points for diversification. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable chemical building block.
References
-
PubChem. Ethyl 3-chloro-2,4-dioxopentanoate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]
Sources
- 1. Ethyl 3-chloro-2,4-dioxopentanoate | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 3-CHLORO-2,4-DIOXOPENTANOATE | 34959-81-4 [chemicalbook.com]
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(Z)-Enol (Stabilized)
(E)-Enol